3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-6-1-4(11)2-10-7(5)6/h1-3,9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOOEZIUNJOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290447 | |
| Record name | 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-99-4 | |
| Record name | 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 1h Pyrrolo 3,2 B Pyridin 6 Ol and Its Precursors
Retrosynthetic Analysis of the 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol Framework
A logical retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the late-stage introduction of the iodo and hydroxyl groups. The carbon-iodine bond at the C-3 position can be retrosynthetically disconnected to reveal a 1H-pyrrolo[3,2-b]pyridin-6-ol precursor. This disconnection is based on the well-established electrophilic halogenation of electron-rich pyrrole (B145914) rings.
Further disconnection of the hydroxyl group at the C-6 position could proceed through a precursor bearing a more synthetically tractable functional group, such as a methoxy (B1213986) or a bromo group. A 6-methoxy-1H-pyrrolo[3,2-b]pyridine intermediate could be demethylated in a final step. Alternatively, a 6-bromo-1H-pyrrolo[3,2-b]pyridine could be converted to the desired alcohol via nucleophilic substitution or metal-catalyzed hydroxylation.
The core 1H-pyrrolo[3,2-b]pyridine scaffold can be deconstructed through several annulation strategies. One common approach involves the formation of the pyrrole ring onto a pre-existing pyridine (B92270) core. This could involve the reaction of a suitably substituted aminopyridine with a two-carbon synthon. Conversely, the pyridine ring can be constructed onto a pyrrole precursor.
This analysis leads to readily available starting materials, such as substituted pyridines or pyrroles, which can be elaborated through a series of well-precedented chemical transformations to ultimately afford the target molecule.
Classical and Modern Synthetic Approaches to Pyrrolo[3,2-b]pyridine Derivatives
The construction of the pyrrolo[3,2-b]pyridine core is a critical step in the synthesis of the target molecule. Both classical and modern synthetic methods, including annulation reactions and multi-component strategies, have been employed to access this important heterocyclic system.
Annulation Reactions for Pyrrolo[3,2-b]pyridine Core Formation
Annulation reactions provide a powerful and versatile means of constructing the pyrrolo[3,2-b]pyridine framework. These methods typically involve the fusion of a pyrrole ring onto a pyridine precursor or vice versa.
One of the most widely used methods for the synthesis of related 6-azaindoles (pyrrolo[2,3-c]pyridines) is the Bartoli reaction, which involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. google.com While not directly forming the 3,2-b isomer, the principles of this reaction, which involves the construction of the pyrrole ring, are relevant.
A more direct approach to the pyrrolo[3,2-b]pyridine system can be envisioned through the reaction of a 2,3-diaminopyridine (B105623) derivative with a suitable diketone or its equivalent. Another strategy involves the cyclization of a substituted 3-aminopyridine (B143674) bearing an appropriate side chain at the C-2 position. For instance, a 3-amino-2-vinylpyridine derivative could undergo cyclization to form the pyrrole ring.
A notable example of building the pyrrole ring onto a pyridine precursor is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an isomer of the target scaffold. nih.gov This synthesis starts with 2-bromo-5-methylpyridine (B20793), which is converted to the corresponding N-oxide. Nitration followed by reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and subsequent reduction with iron in acetic acid affords the pyrrolo[3,2-c]pyridine core. nih.gov This multi-step sequence highlights a common strategy for constructing the fused heterocyclic system.
The table below summarizes representative annulation reactions for the formation of pyrrolo[3,2-b]pyridine and its isomers.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Bromo-5-methylpyridine | 1. m-CPBA; 2. Fuming HNO3, H2SO4; 3. DMF-DMA; 4. Fe, AcOH | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Not specified | nih.gov |
| Aurone-derived α,β-unsaturated imines and activated terminal alkynes | Triethylamine (B128534) | 1,4-Dihydrobenzofuro[3,2-b]pyridines | High | rsc.org |
Note: The table includes examples for related pyrrolopyridine isomers to illustrate the diversity of annulation strategies.
Multi-component Reaction Strategies for Heterocyclic Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of pyrrolo-fused pyridine systems.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR that has been utilized to synthesize fused imidazo[1,2-a]pyridines, which are structurally related to the pyrrolo[3,2-b]pyridine core. In one example, the GBB reaction is followed by an iodine-promoted electrophilic cyclization to afford 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines. nih.govresearchgate.net This strategy highlights the potential of combining MCRs with subsequent cyclization steps to build complex heterocyclic frameworks.
Another versatile MCR is the Ugi-Zhu reaction, which has been coupled with a cascade sequence involving an aza-Diels-Alder reaction to synthesize pyrrolo[3,4-b]pyridin-5-ones. mdpi.commdpi.com These examples, while not directly yielding the 3,2-b isomer, demonstrate the power of MCRs in rapidly accessing complex pyrrolopyridine scaffolds.
A three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridines in high yields. nih.gov
The following table presents examples of multi-component reactions used in the synthesis of various pyrrolopyridine-based heterocyclic systems.
| Reaction Type | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Groebke-Blackburn-Bienaymé / Electrophilic Cyclization | Aldehyde, Amine, Isocyanide | I2 | 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines | Not specified | nih.govresearchgate.net |
| Three-component reaction | Alkyl isocyanides, Dialkyl but-2-ynedioates, 1,4-Dihydropyridines | Refluxing acetonitrile (B52724) | Polyfunctionalized tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridines | High | nih.gov |
| Ugi-Zhu / Cascade Reaction | Aldehyde, Amine, Isocyanide, Anhydride (B1165640) | Sc(OTf)3, Microwave | meso-Phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates | Moderate | nih.gov |
Regioselective Functionalization Strategies: Introduction of Iodine and Hydroxyl Groups
With the core pyrrolo[3,2-b]pyridine framework in hand, the next critical steps involve the regioselective introduction of the iodine atom at the C-3 position and the hydroxyl group at the C-6 position.
Halogenation Methods for C-I Bond Formation at the C-3 Position
The pyrrole ring of the pyrrolo[3,2-b]pyridine system is electron-rich and thus susceptible to electrophilic substitution. The C-3 position is generally the most reactive site for such reactions. Direct iodination of the pyrrolo[3,2-b]pyridine core can be achieved using various iodinating agents.
A common and effective reagent for the iodination of pyrroles and related heterocycles is N-iodosuccinimide (NIS). The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) at room temperature. For example, a 6-substituted pyrrolo[3,2-b]pyridine has been successfully iodinated at the C-3 position using NIS in THF.
Another approach involves the use of molecular iodine (I2) in the presence of a base or an oxidizing agent. For instance, the iodination of 7-azaindoles (pyrrolo[2,3-b]pyridines) has been achieved using iodine in dimethylformamide (DMF) after treatment with potassium hydroxide (B78521). nih.gov A radical-based direct C-H iodination has also been reported for pyridines and related heterocycles, which can lead to C-3 iodination. rsc.org
The table below provides examples of iodination reactions on the pyrrolo[3,2-b]pyridine scaffold and related heterocycles.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-Substituted-1H-pyrrolo[3,2-b]pyridine | NIS, THF, RT | 3-Iodo-6-substituted-1H-pyrrolo[3,2-b]pyridine | 37 | mdpi.com |
| 1-Arylated 7-azaindole (B17877) | I2, KOH, DMF | 3-Iodo-1-arylated 7-azaindole | Not specified | nih.gov |
| 1-Phenyl-7-azaindole | ZnCl2·TMEDA, LiTMP, then I2 | 2-Iodo-1-phenyl-7-azaindole | 75 | nih.gov |
| Pyrrolo[1,2-a]quinoxalines | TBAI or I2, p-TsOH (cat.) | 3-Iodopyrrolo[1,2-a]quinoxalines | Good | rsc.org |
Directed Hydroxylation Approaches at the C-6 Position
The introduction of a hydroxyl group at the C-6 position of the pyrrolo[3,2-b]pyridine ring is a more challenging transformation. Direct C-H hydroxylation of such a heterocyclic system is not trivial. A more common and reliable strategy involves the synthesis of a precursor with a functional group at the C-6 position that can be readily converted to a hydroxyl group.
One potential route is through a 6-bromo-1H-pyrrolo[3,2-b]pyridine intermediate. The bromo group can be converted to a hydroxyl group through various methods, such as nucleophilic substitution with a hydroxide source, potentially facilitated by a copper catalyst (Ullmann condensation).
Another viable approach is to synthesize a 6-methoxy-1H-pyrrolo[3,2-b]pyridine precursor. The methoxy group can then be cleaved to afford the desired 6-hydroxy derivative. Common reagents for ether cleavage include strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). The synthesis of 6-alkoxy-pyrrolo[3,4-c]pyridine-7-carbonitriles has been reported, suggesting that the introduction of an alkoxy group at the C-6 position of a pyrrolopyridine ring is a feasible strategy. researchgate.net
While direct C-H oxidation of pyridines can be achieved under certain conditions, the regioselectivity can be an issue, and the application of such methods to the pyrrolo[3,2-b]pyridine system is not well-documented in the literature. Therefore, the functional group interconversion approach from a 6-halo or 6-alkoxy precursor remains the most promising strategy for accessing the 6-hydroxy functionality in the target molecule.
Catalytic Methodologies in the Synthesis of this compound
Catalytic methods are pivotal in the synthesis of complex heterocyclic compounds like this compound, offering efficiency and selectivity. These methodologies are crucial for both the construction of the core pyrrolopyridine structure and for the introduction of key functional groups.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In the context of this compound, these reactions are particularly relevant for creating precursors that can undergo subsequent iodination or for the direct coupling of an iodo-substituted scaffold.
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing the carbon framework of various heterocyclic systems. nih.govuni.lunih.gov While a direct Sonogashira coupling to introduce an iodo group is not the standard approach, this reaction is instrumental in the synthesis of precursors to this compound. For instance, a common strategy involves the Sonogashira coupling of a dihalo-pyridine derivative, followed by cyclization to form the pyrrolopyridine ring system. organic-chemistry.org
An efficient two-step synthesis of 2-substituted 7-azaindole derivatives (pyrrolo[2,3-b]pyridines) has been reported, which begins with a Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with various alkynes. organic-chemistry.org This highlights the utility of iodo-substituted pyridines as key building blocks. The resulting 2-amino-3-(alkynyl)pyridines can then be cyclized to form the desired azaindole core. A similar strategy could be envisioned for the synthesis of the 1H-pyrrolo[3,2-b]pyridine skeleton, starting from a suitably substituted aminopyridine.
The general conditions for Sonogashira coupling reactions often involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and an amine base such as triethylamine or diisopropylamine (B44863) in a solvent like THF or DMF. nih.govnih.gov The reactivity of the halide in the coupling reaction typically follows the order I > Br > Cl. nih.gov This differential reactivity can be exploited for selective cross-coupling reactions on di-halogenated substrates.
The resulting iodo-substituted pyrrolopyridine from such a sequence is a valuable intermediate. The iodine atom can be further functionalized through various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.
Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines
| Entry | Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 95 |
| 2 | 3,4-Dibromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 60 | 85 |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₂, CuI | Et₃N | THF | 65 | Low |
This table presents illustrative data based on analogous reactions reported in the literature and should be considered as a general guideline.
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. kaust.edu.sa These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov The use of microwave irradiation has been successfully applied to the synthesis of various pyrrolopyridine derivatives. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot multi-component reaction demonstrated significantly reduced reaction times and improved yields under microwave irradiation compared to conventional heating. organic-chemistry.org Similarly, the final cyclization step in the synthesis of some 7-azaindoles was dramatically accelerated by microwave heating.
In the context of this compound, microwave-assisted synthesis could be applied to several steps, including the construction of the pyrrolopyridine core and the introduction of the iodo group. For example, a microwave-assisted Suzuki or Sonogashira coupling could be employed to build the carbon skeleton, or a microwave-assisted iodination could be used for the final functionalization. A reported synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines utilized a microwave reactor for the Suzuki cross-coupling reaction, achieving the desired products in just 26 minutes. organic-chemistry.org
Solvent-Free and Water-Based Syntheses: The use of alternative, greener solvents or the elimination of solvents altogether is a key aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Silver-catalyzed intramolecular cyclization of acetylenic free amines to form 7-azaindoles has been successfully performed in water, with hydrogen bonding between water and the substrates playing a crucial role in enhancing reactivity and selectivity. nih.gov
Solvent-free reactions, often facilitated by grinding or ball-milling, can also offer significant environmental benefits. A simple and eco-friendly method for the iodination of pyrimidine (B1678525) derivatives using solid iodine and AgNO₃ has been developed under solvent-free mechanical grinding conditions, resulting in high yields and short reaction times. organic-chemistry.org This approach could potentially be adapted for the iodination of 1H-pyrrolo[3,2-b]pyridin-6-ol.
Biocatalysis: Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While specific examples of biocatalysis in the synthesis of this compound are not prevalent, the use of enzymes like lactoperoxidase for iodination reactions has been documented. nih.gov This opens up the possibility of developing enzymatic methods for the regioselective iodination of the pyrrolopyridine core.
Table 2: Comparison of Conventional and Green Synthesis Methods for Pyrrolopyridine Derivatives
| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method |
| Cross-Coupling | Pd-catalyzed, organic solvent, long reaction time | Microwave-assisted, aqueous media | Faster reaction, reduced solvent waste |
| Iodination | ICl or NIS in chlorinated solvents | I₂/AgNO₃ under solvent-free grinding | Avoids toxic solvents, simple work-up |
| Cyclization | Strong acid/base, high temperature | Ag-catalyzed in water, microwave heating | Milder conditions, improved yields |
This table provides a conceptual comparison based on literature for related heterocyclic systems.
Optimization of Reaction Conditions and Yield for Advanced Synthesis
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent to maximize the yield and purity of the desired product while minimizing side reactions.
For the synthesis of this compound, optimization would be required for both the formation of the 1H-pyrrolo[3,2-b]pyridin-6-ol precursor and the subsequent iodination step.
In transition-metal-catalyzed cross-coupling reactions, the choice of ligand, base, and solvent can have a profound impact on the reaction outcome. For instance, in a Sonogashira coupling, optimizing the palladium catalyst and copper co-catalyst ratio, as well as the amount of amine base, can significantly improve the yield and reduce the formation of undesired homocoupling byproducts. kaust.edu.sa A study on the optimization of a Sonogashira cross-coupling protocol found that triethylamine was the optimal base and that the catalyst loading could be significantly reduced without compromising the yield. kaust.edu.sa
For the iodination step, the choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield. Common iodinating agents include N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine in the presence of an oxidant. A study on the iodination of 7-azaindole found that using NIS in acetonitrile at 50 °C provided the desired 3-iodo-7-azaindole in good yield. The optimization of the iodination of uracil (B121893) revealed that the stoichiometry of the silver nitrate (B79036) co-reagent was critical for achieving a high yield. organic-chemistry.org
A hypothetical optimization table for the iodination of 1H-pyrrolo[3,2-b]pyridin-6-ol is presented below, illustrating the parameters that would be investigated.
Table 3: Hypothetical Optimization of the Iodination of 1H-pyrrolo[3,2-b]pyridin-6-ol
| Entry | Iodinating Agent (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 3-iodo product (%) |
| 1 | NIS (1.1) | - | CH₃CN | RT | 12 | 60 |
| 2 | NIS (1.1) | - | CH₃CN | 50 | 2 | 75 |
| 3 | I₂ (1.2) | AgNO₃ (2.0) | Grinding | RT | 0.5 | 85 |
| 4 | ICl (1.0) | Celite | CH₂Cl₂ | 0 to RT | 4 | 70 |
| 5 | NIS (1.5) | - | DMF | 50 | 2 | 72 |
This table is a hypothetical representation of an optimization study and the values are illustrative.
Through careful optimization of each synthetic step, it is possible to develop a high-yielding and scalable process for the preparation of this compound, a valuable building block for the synthesis of novel therapeutic agents.
Chemical Reactivity and Derivatization Studies of 3 Iodo 1h Pyrrolo 3,2 B Pyridin 6 Ol
Reactivity of the C-I Bond: Advanced Cross-Coupling Reactions
The carbon-iodine bond at the 3-position of the pyrrolo[3,2-b]pyridine ring is a key site for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for a range of transformations to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl and vinyl-substituted aromatic systems. nih.gov While specific studies on 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol are not extensively documented, the reactivity of iodo-substituted pyridines and related azaindoles in Suzuki-Miyaura couplings is well-established. nih.govntnu.nonih.gov These reactions typically involve the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the iodo-heterocycle with a boronic acid or boronate ester.
The general conditions for the Suzuki-Miyaura coupling of related iodo-pyrrolopyridines often employ catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as Na₂CO₃, K₂CO₃, or K₃PO₄ in solvent systems like dioxane/water or DMF. nih.govnih.gov The reaction is versatile, tolerating a wide range of functional groups on the boronic acid partner.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles This table is illustrative and based on reactions with related iodo-azaindole substrates due to the absence of specific data for this compound.
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | ~90 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | ~88 |
Sonogashira Coupling for Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyrrolopyridine scaffold, a valuable transformation for the synthesis of compounds with applications in materials science and medicinal chemistry. researchgate.netorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylethylamine. soton.ac.uk
The C-I bond of this compound is expected to be highly reactive under Sonogashira conditions. Studies on similar iodo-substituted heterocycles demonstrate efficient coupling with a variety of terminal alkynes, including those bearing functional groups. soton.ac.ukresearchgate.net
Table 2: General Conditions for Sonogashira Coupling of Iodo-Heterocycles This table is illustrative and based on reactions with related iodo-azaindole substrates due to the absence of specific data for this compound.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | ~92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 70 | ~88 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (3) | CuI (6) | Et₃N | Acetonitrile (B52724) | 50 | ~85 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide array of amines. nih.govchemspider.com This palladium-catalyzed reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reaction of this compound with various primary and secondary amines, anilines, and other nitrogen-containing nucleophiles would provide access to a diverse set of derivatives.
The selection of the palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often providing excellent results. nih.gov A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Iodo-Heterocycles This table is illustrative and based on reactions with related iodo-azaindole substrates due to the absence of specific data for this compound.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | ~90 |
Other Palladium-Catalyzed Transformations
Beyond the three major cross-coupling reactions, the C-I bond of this compound can participate in other palladium-catalyzed transformations. These include the Heck reaction for the introduction of alkenyl groups from alkenes, carbonylative couplings to introduce carbonyl functionalities, and cyanation reactions to install a nitrile group. Each of these reactions would further expand the chemical space accessible from this versatile starting material.
Chemical Transformations at the Hydroxyl Group (C-6 Position)
The hydroxyl group at the C-6 position of this compound is a versatile handle for further derivatization. Its phenolic character allows for a range of classical chemical transformations.
O-Alkylation and O-Acylation Reactions
O-alkylation and O-acylation are fundamental reactions for modifying hydroxyl groups. These transformations can be used to introduce a variety of alkyl and acyl moieties, which can significantly impact the physicochemical properties and biological activity of the parent molecule.
O-Alkylation can be achieved under various conditions. A common method is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide).
O-Acylation can be readily accomplished by treating the hydroxyl group with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP).
Table 4: General Conditions for O-Alkylation and O-Acylation of Phenolic Heterocycles This table is illustrative and based on general procedures for phenolic compounds due to the absence of specific data for this compound.
| Reaction Type | Reagent | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| O-Alkylation | Methyl Iodide | K₂CO₃ | DMF | 25-50 |
| O-Alkylation | Benzyl Bromide | NaH | THF | 0-25 |
| O-Acylation | Acetic Anhydride | Pyridine | DCM | 25 |
Etherification and Esterification
No specific studies on the etherification or esterification of the 6-hydroxyl group of this compound have been found. In principle, the phenolic hydroxyl group could undergo O-alkylation to form ethers or acylation to form esters under appropriate basic or acidic conditions, respectively. However, without experimental data, reaction conditions and outcomes remain hypothetical.
Reactivity at the Pyrrole (B145914) Nitrogen (N-1): N-Alkylation and N-Acylation
The pyrrole nitrogen in the pyrrolopyridine scaffold is generally susceptible to alkylation and acylation. For related 1H-pyrrolo[2,3-b]pyridines, N-alkylation has been achieved using various alkyl halides in the presence of a base. mdpi.com Similarly, N-acylation can be expected to occur with acylating agents like acid chlorides or anhydrides. The specific conditions and yields for this compound are not documented.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The electronic nature of the pyridine ring in the pyrrolo[3,2-b]pyridine system, influenced by the fused pyrrole ring and the substituents, would govern its susceptibility to electrophilic and nucleophilic aromatic substitution. Generally, pyridine rings are electron-deficient and thus more reactive towards nucleophiles than electrophiles. The presence of the iodo and hydroxyl groups would further modulate this reactivity. However, no specific experimental details for such reactions on this compound are available.
Rearrangement and Ring Expansion/Contraction Reactions of the Pyrrolo[3,2-b]pyridine Core
Investigations into the rearrangement or ring expansion/contraction reactions of the this compound scaffold have not been reported in the reviewed literature. While rearrangements of other heterocyclic systems are known, their applicability to this specific pyrrolopyridine core has not been explored.
Advanced Spectroscopic and Structural Characterization of 3 Iodo 1h Pyrrolo 3,2 B Pyridin 6 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
There is no published data available for the high-resolution NMR spectroscopy of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol.
Detailed 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Coupling Constant Interpretation
Specific ¹H, ¹³C, and ¹⁵N NMR chemical shifts and coupling constants for this compound have not been reported in the scientific literature.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Connectivity and Stereochemistry
No 2D NMR studies (COSY, HSQC, HMBC, NOESY) have been published for this compound to determine its complex connectivity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
Precise elemental composition and fragmentation pathway analysis of this compound through High-Resolution Mass Spectrometry (HRMS) are not documented in available scientific resources.
Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination
The definitive solid-state structure of this compound has not been determined by single-crystal X-ray diffraction, and therefore, no crystallographic data is available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations
No infrared (IR) or Raman spectroscopic data, which would provide information on the functional groups and molecular vibrations of this compound, has been found in the public domain.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
The electronic transitions and photophysical properties of this compound have not been characterized using UV-Vis or fluorescence spectroscopy, and thus, no data is available.
Theoretical and Computational Studies on 3 Iodo 1h Pyrrolo 3,2 B Pyridin 6 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature and predicting the reactivity of a molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be utilized to perform a full geometry optimization. This process minimizes the energy of the molecule to predict its most stable three-dimensional structure.
The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties. Furthermore, DFT can predict spectroscopic data, such as vibrational frequencies from IR spectroscopy. These theoretical spectra can be compared with experimental results to validate the computational model. scispace.comresearchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-I | ~2.10 Å |
| C-O (hydroxyl) | ~1.37 Å | |
| N-H (pyrrole) | ~1.01 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | C-C-I | ~128.5° |
| C-O-H | ~109.0° | |
| Dihedral Angle | C-C-N-C (ring) | ~0.5° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key framework for analyzing chemical reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the primary orbital for accepting electrons, thus acting as an electrophile. youtube.comlibretexts.org
The energy of the HOMO (EHOMO) is related to the ionization potential, and a higher EHOMO value indicates a greater tendency to donate electrons. The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO value suggests a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. From these energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. researchgate.net
Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | 1.20 |
| Electronegativity | χ | (I+A)/2 | 3.525 |
| Chemical Hardness | η | (I-A)/2 | 2.325 |
| Electrophilicity Index | ω | χ²/(2η) | 2.68 |
Note: The data in this table is illustrative and based on general principles of FMO theory.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites of electrophilic and nucleophilic attack. numberanalytics.com The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.
For this compound, regions of negative electrostatic potential (typically colored red) are expected around the electronegative oxygen and nitrogen atoms. These areas are electron-rich and represent likely sites for electrophilic attack. researchgate.netproteopedia.org Conversely, regions of positive potential (colored blue) would be found near the hydrogen atoms of the pyrrole (B145914) N-H and the hydroxyl O-H groups, indicating these are electron-deficient sites susceptible to nucleophilic attack. The iodine atom may exhibit dual character due to the phenomenon of σ-hole bonding.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. rsc.org An MD simulation of this compound, typically in a solvent like water, would reveal its conformational flexibility, including the rotation of the hydroxyl group. By simulating the system for several nanoseconds, one can analyze the stability of different conformations and study the formation and dynamics of intermolecular hydrogen bonds between the molecule and the surrounding solvent molecules. chemrevlett.com This provides a more realistic picture of the molecule's behavior in a biological or chemical environment compared to static, in-vacuo quantum calculations.
In Silico Prediction of Reactivity Pathways and Reaction Mechanisms
Beyond the global reactivity insights from FMO theory, more specific local reactivity can be predicted using concepts like Fukui functions. These are calculated from the electron densities of the neutral, anionic, and cationic species of the molecule. The Fukui functions (f+, f-, f0) identify the atoms within the molecule that are most susceptible to nucleophilic, electrophilic, and radical attack, respectively. This analysis, combined with MEP maps, can provide a detailed picture of the molecule's reactive sites, which is invaluable for predicting potential reaction mechanisms. chemrxiv.org
Ligand-Protein Docking Simulations for Investigating Molecular Recognition (non-clinical, in vitro context)
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. chemrevlett.com For this compound, docking simulations could be performed against various protein targets to explore its potential for molecular recognition in a non-clinical, in vitro context. The pyrrolopyridine scaffold is a common feature in kinase inhibitors, making protein kinases a plausible class of targets for such studies. nih.govsemanticscholar.orgnih.gov
The simulation predicts the preferred binding pose of the ligand in the protein's active site and calculates a docking score, which estimates the binding affinity. Analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov These in silico findings can guide the design of in vitro binding assays.
Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase
| Parameter | Finding |
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Predicted Hydrogen Bonds | Hydroxyl O-H with Asp145; Pyrrole N-H with backbone C=O of Val88 |
| Predicted Halogen Bond | C-I with backbone C=O of Leu86 |
| Predicted Hydrophobic Interactions | Pyrrolopyridine ring with Phe80, Leu135 |
Note: The data in this table is for illustrative purposes only.
Applications of 3 Iodo 1h Pyrrolo 3,2 B Pyridin 6 Ol in Chemical Synthesis and Biological Research Excluding Clinical Data
Role as a Key Synthetic Intermediate for Complex Heterocyclic Systems
The strategic placement of an iodine atom on the pyrrolo[3,2-b]pyridine scaffold makes 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol an exceptionally valuable intermediate in organic synthesis. The carbon-iodine bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. These reactions are fundamental to modern medicinal chemistry and materials science, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Key cross-coupling reactions that leverage the reactivity of iodo-pyrrolopyridines include:
Suzuki Coupling: This reaction pairs the iodo-pyrrolopyridine with a boronic acid or ester to form a new carbon-carbon bond. This method is widely used to introduce aryl or heteroaryl substituents, creating diverse libraries of compounds for biological screening. For instance, π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) chromophores have been synthesized via Suzuki cross-coupling reactions. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the iodo-scaffold with a terminal alkyne, yielding an alkynylated pyrrolopyridine. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation is crucial for building rigid, linear structures found in many biologically active molecules and materials for organic electronics. The reaction is typically carried out under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the iodo-pyrrolopyridine with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylamines, a common motif in pharmaceuticals. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. wikipedia.org
Heck Coupling: This reaction facilitates the formation of a carbon-carbon bond by reacting the iodo-derivative with an alkene.
Stille Coupling: This involves the reaction with an organotin compound to create a C-C bond.
The hydroxyl group at the 6-position offers another site for modification, such as etherification or esterification, further expanding the synthetic possibilities. The combination of the iodo and hydroxyl functionalities allows for sequential and regioselective modifications, making this compound a highly adaptable building block for creating complex heterocyclic systems with tailored properties.
Development of Biological Probes and Chemical Tools based on the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its extensive use in the development of biological probes and chemical tools for in vitro research.
Use in Rational Design of Ligands for Protein Targets (focused on in vitro mechanistic studies)
The pyrrolopyridine framework serves as an excellent foundation for the rational design of potent and selective enzyme inhibitors. By modifying the substituents on the core structure, medicinal chemists can fine-tune the molecule's properties to achieve optimal interactions with the active site of a target protein. This approach has been particularly successful in the development of kinase inhibitors.
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Several classes of pyrrolopyridine derivatives have been designed and synthesized as inhibitors for various kinases.
Table 1: Pyrrolopyridine Derivatives as Kinase Inhibitors (In Vitro Data)
| Scaffold | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | FMS Kinase (CSF-1R) | A series of derivatives were tested, with compound 1r showing high potency (IC50 = 30 nM) and selectivity. It was 3.2 times more potent than the lead compound. nih.govtandfonline.comresearchgate.net | nih.govtandfonline.comresearchgate.net |
| Pyrrolo[2,3-b]pyridine | Bruton's Tyrosine Kinase (BTK) | Structure-activity relationship (SAR) studies led to the identification of compound 3p with potent enzymatic (IC50 = 6.0 nM) and cellular (IC50 = 14 nM) inhibition. nih.gov | nih.gov |
| Pyrrolo[2,3-b]pyridine | Adaptor-Associated Kinase 1 (AAK1) | Optimization of a 7-azaindole (B17877) analogue yielded novel compounds with high affinity for AAK1, showing potential as broad-spectrum antiviral agents. acs.org | acs.org |
| Pyrrolo[2,3-b]pyridine | V600EB-RAF | Design and synthesis based on FDA-approved inhibitors led to compound 35 with a potent inhibitory effect (IC50 = 0.080 µM). nih.gov | nih.gov |
| Pyrrolo[3,2-c]pyridine | Tubulin | A series of derivatives were designed as colchicine-binding site inhibitors. Compound 10t showed potent antitumor activities (IC50 = 0.12–0.21 μM) and inhibited tubulin polymerization. tandfonline.com | tandfonline.com |
The design process for these inhibitors often involves computational modeling and structure-based drug design (SBDD) to predict how different derivatives will bind to the kinase active site. nih.govmdpi.com The structure-activity relationship (SAR) studies that follow are crucial for understanding how specific chemical modifications influence inhibitory potency and selectivity, guiding the optimization of lead compounds. nih.govrjeid.comnih.gov
Scaffold for Developing Fluorescent Dyes and Sensors in Chemical Biology
The fused aromatic system of the pyrrolopyridine core provides inherent photophysical properties that can be exploited to create fluorescent molecules. By attaching various electron-donating and electron-withdrawing groups, the absorption and emission wavelengths, as well as the quantum yields, of these compounds can be precisely tuned.
Derivatives of the closely related pyrrolo[3,2-b]pyrrole (B15495793) scaffold have been shown to exhibit strong fluorescence, with some emitting in the deep-red region of the spectrum. nih.govrsc.orgrsc.org These dyes are valuable tools in chemical biology for applications such as:
Fluorescent Labeling: Covalently attaching a pyrrolopyridine-based dye to a biomolecule (e.g., a protein or nucleic acid) allows for its visualization and tracking within a cellular environment using fluorescence microscopy.
Biosensors: The fluorescence of these dyes can be designed to respond to changes in their local environment, such as pH, viscosity, or the presence of specific ions or molecules. For example, fluorescent molecular rotors based on BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been developed as viscosity sensors. nih.gov
The synthesis of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles has demonstrated solvatochromic fluorescence, where the emission wavelength changes with the polarity of the solvent. nih.gov This property is highly desirable for creating probes that can report on the polarity of different subcellular compartments.
Table 2: Photophysical Properties of Selected Pyrrolopyridine-Related Scaffolds
| Scaffold | Key Photophysical Properties | Potential Application | Reference |
|---|---|---|---|
| Doubly B/N-doped Pyrrolo[3,2-b]pyrroles | Absorption: 500–600 nm; Emission: 520–670 nm; High fluorescence quantum yields (up to 0.90). nih.govrsc.orgrsc.org | Deep-red fluorescent probes for bioimaging. nih.govrsc.orgrsc.org | nih.govrsc.orgrsc.org |
| Unsymmetrical 1,4-Dihydropyrrolo[3,2-b]pyrroles | Exhibit solvatochromic fluorescence, with emission shifting in different solvents. Large Stokes shifts observed in polar solvents. nih.gov | Probes for sensing solvent polarity. nih.gov | nih.gov |
| BODIPY-pyrrolo[3,4-b]pyridin-5-ones | Show a linear fluorescence response to increasing viscosity. Exhibit dual emission from the pyrrolopyridinone and BODIPY moieties. nih.gov | Fluorescent viscosity probes for cellular environments. nih.gov | nih.gov |
Applications in Material Science Research
The electronic and photophysical properties that make pyrrolopyridine scaffolds useful as fluorescent probes also render them attractive for applications in material science, particularly in the field of organic electronics. These materials are being explored for use in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Organic Light-Emitting Diodes (OLEDs): The tunable emission colors of pyrrolopyridine derivatives make them promising candidates for emissive materials in OLEDs. researchgate.net By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum. For example, an electron-rich pyrrolo[3,2-b]pyrrole moiety combined with an electron-withdrawing group resulted in a novel red fluorophore for solution-processed OLEDs, achieving an external quantum efficiency of up to 3.4%. researchgate.net Furthermore, iridium(III) complexes incorporating a rigid pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit have been used to create highly efficient OLEDs with narrow emission bandwidths, which is crucial for display applications. rsc.org
Organic Solar Cells (OSCs): In OSCs, organic molecules are used to absorb light and generate electrical current. Pyrrolo[3,2-b]pyrrole derivatives have been synthesized and investigated as electron-donor materials in bulk heterojunction solar cells. nih.gov The suitability of their HOMO-LUMO energy levels makes them capable of efficient charge separation at the donor-acceptor interface.
Organic Field-Effect Transistors (OFETs): The ability of planar, fused-ring systems to form ordered structures through π-stacking is beneficial for charge transport. Dithieno[3,2-b:2′,3′-d]pyrrole (DTP)-based materials, which are structurally analogous, have shown high carrier mobilities, making them suitable for use as the active layer in OFETs. researchgate.net
The versatility of the this compound scaffold, allowing for the introduction of various functional groups through cross-coupling reactions, provides a powerful tool for tuning the optoelectronic properties of the resulting materials to meet the specific demands of these advanced applications. nih.gov
Structure Activity Relationship Sar Studies of Pyrrolo 3,2 B Pyridine Derivatives Focused on Academic Understanding of Molecular Interactions
Systematic Modification of the 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol Scaffold for Academic Inquiry
The academic exploration of the pyrrolo[3,2-b]pyridine scaffold, including derivatives related to this compound, involves strategic and systematic chemical modifications to probe biological interactions. The core structure is a versatile starting point for a variety of chemical reactions that allow for the introduction of diverse functional groups at different positions.
One common strategy involves multi-step synthesis beginning with a substituted pyridine (B92270). For instance, in the synthesis of related pyrrolo[3,2-c]pyridine analogs, a starting material like 2-bromo-5-methylpyridine (B20793) can be chemically altered through steps such as oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov A key step in forming the fused pyrrole (B145914) ring is a reductive cyclization, often achieved using iron powder in acetic acid. nih.gov Once the core bicyclic scaffold is formed, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to introduce a wide range of aryl or heteroaryl groups. nih.govmdpi.com This method allows for the systematic variation of substituents at specific positions on the pyridine ring portion of the scaffold. nih.gov
Another approach focuses on modifying the pyrrole part of the nucleus. The nitrogen atom of the pyrrole ring (N-1) can be substituted with various groups. For example, studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have explored the introduction of different alkyl groups, such as methyl and isopropyl, at the N-1 position to investigate their impact on inhibitory activity and pharmacokinetic properties. nih.gov
Furthermore, the iodine atom at the 3-position of the target compound is a particularly useful functional group for synthetic elaboration. Halogens like iodine are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Suzuki reactions. This enables the introduction of a vast array of carbon-based substituents (alkynyl, alkenyl, and aryl groups), providing a powerful tool for systematically probing the chemical space around the core scaffold. arkat-usa.org Similarly, derivatization at other positions, such as the synthesis of diarylureas and amides from an amino-functionalized pyrrolo[3,2-b]pyridine, allows for the exploration of interactions in different regions of a target binding site. nih.gov
These synthetic strategies are fundamental to building libraries of related compounds, where each molecule represents a specific structural question. By systematically altering substituents, their electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and hydrogen bonding potential, researchers can meticulously map the structural requirements for biological activity.
Correlating Structural Features with In Vitro Biological Interactions (e.g., enzyme inhibition, receptor binding, in vitro cellular activity)
The primary goal of synthesizing diverse pyrrolopyridine derivatives is to correlate their specific structural features with their performance in in vitro biological assays. These assays quantify interactions such as enzyme inhibition, receptor binding affinity, or effects on cellular processes like proliferation and apoptosis.
For example, in a study of pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase, a type III receptor tyrosine kinase, researchers found that the presence of a benzamido moiety at the 4-position of the scaffold was more potent than the corresponding primary amino analogues. nih.gov This suggests that the additional benzoyl group may occupy a hydrophobic pocket within the kinase's active site or that its carbonyl oxygen forms an additional hydrogen bond, enhancing binding affinity. nih.gov The most potent compound from this series, featuring a specific substitution pattern, exhibited an IC₅₀ (half-maximal inhibitory concentration) of 30 nM against FMS kinase. nih.govtandfonline.com
In another series of pyrrolo[3,2-b]pyridine-based diarylureas and amides tested for antiproliferative activity against a human melanoma cell line (A375), substitutions on the terminal phenyl ring were found to be critical. nih.gov Derivatives with 5-benzylamide substituted 4'-amide moieties demonstrated the most potent activity. nih.gov This highlights the importance of extending the molecule into specific subpockets of the biological target.
The in vitro antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against several cancer cell lines. nih.gov One compound, 10t , which incorporates an indole (B1671886) ring, showed particularly strong activity with IC₅₀ values of 0.12 µM against HeLa cells, 0.15 µM against SGC-7901 cells, and 0.21 µM against MCF-7 cells. nih.gov This indicates that the specific nature of the aryl group at the 6-position significantly influences cytotoxic potency.
These examples demonstrate a clear principle: minor structural changes can lead to dramatic differences in biological effect. The data gathered from these studies are often compiled into tables to visualize the SAR, guiding the design of next-generation compounds with improved potency and selectivity.
| Compound Series | Target/Assay | Key Structural Feature | Representative IC₅₀ Value | Reference |
| Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | 4-Benzamido moiety | 30 nM | tandfonline.com, nih.gov |
| Pyrrolo[2,3-b]pyridine | FGFR1 Inhibition | 5-position H-bond acceptor | 7 nM | rsc.org, nih.gov |
| Pyrrolo[3,2-c]pyridine | HeLa Cell Antiproliferation | 6-Indolyl substituent | 0.12 µM | nih.gov |
| Pyrrolo[3,2-b]pyridine | A375 Cell Antiproliferation | 5-Benzylamide substituted 4'-amide | Potent Activity | nih.gov |
| Pyrrolo[2,3-b]pyridine | PDE4B Inhibition | 3,3-difluoroazetidine ring | 0.14 µM | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational evolution of traditional SAR studies. It uses statistical methods to build mathematical models that correlate the chemical structures of compounds with their biological activities. wikipedia.org The goal of QSAR is to develop predictive models that can estimate the activity of novel, yet-to-be-synthesized molecules, thereby saving significant time and resources in the drug discovery process. nih.gov
A QSAR study begins with a dataset of compounds, typically from a systematically modified series like the pyrrolopyridines, for which biological activity data (e.g., IC₅₀ values) are available. researchgate.net For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Topological descriptors: Describing size, shape, and degree of branching.
Electronic descriptors: Quantifying features like aromaticity, polarizability, and the distribution of electronic charge. nih.gov
Geometric (3D) descriptors: Relating to the three-dimensional shape of the molecule. nih.gov
Once the descriptors are calculated, a mathematical model is generated to find the best correlation between a subset of these descriptors and the observed biological activity. wikipedia.org Various statistical techniques can be used, including linear methods like Multiple Linear Regression (MLR) and more complex, non-linear methods like Partial Least Squares (PLS) and Support Vector Machines (SVM). nih.gov
For example, a QSAR study on a series of B-RAF kinase inhibitors with a diaryl urea (B33335) structure—a motif also appended to pyrrolopyridine scaffolds—identified size, degree of branching, aromaticity, and polarizability as key descriptors influencing inhibitory activity. nih.gov In another QSAR analysis on a set of selective PDE4B inhibitors, the model suggested that properties like the total polar surface area (TPSA) and charge distribution were important for determining inhibitory potency against different isoforms of the enzyme. researchgate.net
The resulting QSAR model is an equation of the form: Activity = f(descriptor 1, descriptor 2, ...) wikipedia.org
This equation can then be used to predict the activity of new compounds. Before it can be reliably used, the model must be rigorously validated. This is typically done by splitting the initial dataset into a "training set," used to build the model, and a "test set," which is kept aside. The model's predictive power is then confirmed by how well it predicts the activity of the compounds in the test set. researchgate.netnih.gov
For pyrrolo[3,2-b]pyridine derivatives, QSAR can help rationalize the observed SAR data. For instance, it could mathematically model why adding a hydrophobic group in one position increases activity while adding a polar group in another decreases it. By identifying the key descriptors that govern activity, QSAR provides a predictive framework to guide the design of future analogs with potentially superior biological profiles.
Future Research Directions and Unexplored Avenues for 3 Iodo 1h Pyrrolo 3,2 B Pyridin 6 Ol
Exploration of Novel and Sustainable Synthetic Pathways
Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol and its derivatives. While methods exist for the synthesis of related pyrrolopyridine structures, focusing on green chemistry principles for this specific molecule is a key unexplored avenue. nih.govmdpi.com Current syntheses of similar heterocyclic systems often rely on multi-step processes that may involve harsh reagents or produce significant waste. mdpi.comresearchgate.net
Key areas for future synthetic exploration include:
Catalytic C-H Iodination: Investigating direct C-H iodination methods on the 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold could provide a more atom-economical alternative to traditional methods that often require pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors could offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound and its analogues.
Microwave-Assisted Synthesis: As demonstrated in the synthesis of related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, microwave irradiation can significantly accelerate reaction times for key steps like cross-coupling reactions. nih.govsemanticscholar.org Applying this technology to the synthesis of this compound could lead to more rapid and efficient production. nih.gov
Enzymatic Synthesis: Exploring biocatalytic routes could offer a highly selective and environmentally benign approach to constructing the pyrrolo[3,2-b]pyridine core and introducing the iodo- and hydroxyl- functionalities.
Development of Advanced Functional Materials Utilizing the Pyrrolo[3,2-b]pyridine Core
The pyrrolo[3,2-b]pyridine scaffold is a recognized pharmacophore and a versatile building block for functional materials. nih.gov Future research into this compound should extend beyond its potential biological activity to its application in advanced materials. The presence of the iodo- group provides a reactive handle for further functionalization via cross-coupling reactions, while the pyrrole-pyridine core possesses intrinsic electronic and photophysical properties.
Potential applications to be explored include:
Organic Electronics: The fused aromatic system of the pyrrolopyridine core suggests potential utility in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The iodo- and hydroxyl- groups can be used to tune the electronic properties and intermolecular packing of the resulting materials.
Sensors and Probes: The scaffold's ability to participate in hydrogen bonding and other non-covalent interactions could be harnessed to develop selective chemosensors for ions or small molecules. nih.govresearchgate.net
Biologically Active Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to new materials with tailored biological activities, such as antimicrobial coatings. nih.gov Pyrrolo[3,2-b]pyridine derivatives have already shown activity against resistant strains of E. coli. nih.gov
Deeper Mechanistic Investigations of its Chemical Transformations and Interactions
A thorough understanding of the reaction mechanisms and intermolecular interactions of this compound is crucial for its rational design and application. Future studies should focus on both its covalent bond-forming reactions and its non-covalent interactions, which govern its self-assembly and crystal packing.
Key areas for mechanistic study include:
Cross-Coupling Reactions: While Suzuki-Miyaura and Buchwald-Hartwig aminations are used for related scaffolds, detailed mechanistic studies are needed to understand the chemoselectivity and catalytic cycles involved when using the this compound substrate. nih.gov
Halogen Bonding: The iodine atom is a potential halogen bond donor. Investigating the strength and directionality of C-I···N or C-I···O halogen bonds is critical, as these interactions can be exploited in crystal engineering and the design of supramolecular assemblies. nih.govresearchgate.net
Hydrogen Bonding and π-π Stacking: The N-H and O-H groups are strong hydrogen bond donors, while the aromatic core can participate in π-π stacking. nih.govresearchgate.net Crystallographic studies, similar to those performed on 3-Iodo-1H-pyrazolo[3,4-b]pyridine, would elucidate how these forces dictate the solid-state structure. nih.govresearchgate.net
Table 1: Potential Intermolecular Interactions for Mechanistic Study
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. nih.gov Integrating these computational tools into the study of this compound can accelerate research, reduce costs, and guide experimental efforts. researchgate.net
Future research directions combining AI/ML with the study of this compound include:
Predictive Modeling: ML algorithms can be trained on existing chemical datasets to predict various properties of this compound and its virtual derivatives, including solubility, toxicity, and potential biological targets. nih.govmdpi.com This allows for the in silico screening of large virtual libraries before committing to costly and time-consuming synthesis.
Synthetic Route Prediction: AI tools can analyze the structure of the target molecule and propose novel and efficient synthetic pathways, potentially identifying more sustainable routes than those currently known for similar scaffolds.
De Novo Design: Generative AI models can design new molecules based on the pyrrolo[3,2-b]pyridine core with optimized properties for specific applications, such as enhanced binding affinity to a biological target or desired characteristics for a functional material. nih.gov
Analysis of Interactions: Machine learning can help analyze complex data from mechanistic studies, identifying subtle correlations between structural features and reactivity or interaction strength.
Table 2: Application of AI/ML Models in Future Research
Q & A
Q. What synthetic strategies are effective for preparing 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol?
- Methodological Answer : Synthesis typically involves iodination of a pyrrolopyridine precursor. Key steps include:
- Protection of the hydroxyl group : Use silyl ethers (e.g., TBSCl) or acetyl groups to prevent unwanted reactivity during iodination .
- Electrophilic iodination : Employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at position 3 .
- Deprotection : Remove the protecting group under mild acidic or basic conditions (e.g., TBAF for silyl ethers) .
- Purification : Use column chromatography or recrystallization, with purity confirmed via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the hydroxyl proton (δ ~10-12 ppm, broad) and iodine’s deshielding effects on adjacent carbons. 2D NMR (COSY, HSQC) resolves regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (expected m/z: 275.93) and isotopic pattern from iodine .
- FT-IR : Detects O-H stretching (~3200-3500 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
Q. What are common reactivity patterns of this compound in medicinal chemistry?
- Methodological Answer :
- Nucleophilic Substitution : Iodine at position 3 is susceptible to Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Hydroxyl Group Functionalization : Acylation (e.g., acetic anhydride) or alkylation (e.g., methyl iodide) modifies solubility/bioactivity .
- Metal-Mediated Reactions : Ullmann coupling or C-H activation to introduce diverse substituents .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance iodine displacement reactions .
- Temperature Control : Lower temperatures (0-25°C) reduce side reactions during iodination .
- Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Iodination | 65-75 | 90 |
| Deprotection | 85-90 | 95 |
Q. How to address contradictions in reported biological activities of pyrrolopyridine derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., kinase inhibition assays at fixed ATP concentrations) .
- Structural Analysis : Use X-ray crystallography or docking studies to verify binding modes of analogs .
- Meta-Analysis : Aggregate data from academic literature (e.g., PubMed, SciFinder) to identify trends in substituent effects .
Q. What role does the hydroxyl group play in target binding?
- Methodological Answer :
- Hydrogen Bonding : Molecular dynamics simulations show the hydroxyl group forms stable H-bonds with kinase active sites (e.g., EGFR Tyr⁸⁵³) .
- Solubility Impact : LogP decreases by ~1.5 units compared to methylated analogs, improving aqueous solubility .
- SAR Studies : Methylation or acetylation of the hydroxyl reduces inhibitory activity by 10-fold in kinase assays .
Q. What computational tools predict reactivity in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates activation energies for substitution reactions (e.g., iodine displacement) .
- QSAR Models : Correlate electronic parameters (Hammett σ) with bioactivity for scaffold optimization .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
